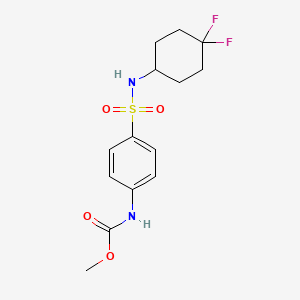

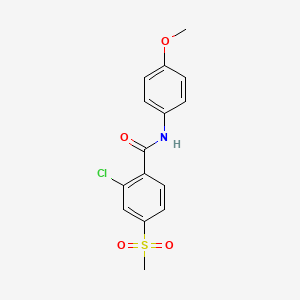

(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to create the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It can include reactions with various reagents, its behavior under different conditions, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It can also include studying the compound’s reactivity with other substances .Applications De Recherche Scientifique

Neuropharmacology and Receptor Targeting

Several studies have investigated adamantane derivatives for their affinity and selectivity towards central nervous system receptors. For instance, adamantane derivatives have been identified as potent and selective antagonists for serotonin 5-HT1A receptors, indicating their potential application in studying neuropsychiatric disorders through in vitro and in vivo tests (García et al., 2014). Similarly, compounds with adamantane structure have shown high affinity and selectivity for 5-HT2 receptors, demonstrating potential anti-platelet effects both in vitro and in vivo (Fujio et al., 2000).

Antimicrobial and Anti-inflammatory Properties

Adamantane-based compounds have been evaluated for their antimicrobial activities, showing potent inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. For example, a study synthesized and tested N-Mannich bases of adamantyl-1,2,4-triazole derivatives, revealing significant antibacterial activity (Al-Abdullah et al., 2014). Furthermore, certain adamantane derivatives exhibited dose-dependent anti-inflammatory activity in rat models, highlighting their potential as therapeutic agents (Al-Abdullah et al., 2014).

Chemical Synthesis and Catalysis

Adamantane derivatives have been investigated for their roles as catalysts in chemical reactions. For instance, l-Piperazine-2-carboxylic acid derived N-formamides, related to adamantane, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Drug Design and Molecular Modification

Research on adamantane derivatives has also focused on their modification for improved drug design. The synthesis and evaluation of bridgehead fluoromethyl analogs of certain adamantane compounds for the 5-HT(1A) receptor have been conducted, aiming to provide metabolically stable candidates for positron emission tomography (PET) ligands (Al Hussainy et al., 2011).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32FN3O3S/c24-20-1-3-21(4-2-20)26-6-8-27(9-7-26)31(29,30)10-5-25-22(28)23-14-17-11-18(15-23)13-19(12-17)16-23/h1-4,17-19H,5-16H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMFRPQKCLPHIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3r,5r,7r)-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)

![2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2408578.png)

![Diethyl 4,4'-[(1,3-dioxopropane-1,3-diyl)diimino]dibenzoate](/img/structure/B2408580.png)

![propyl 3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2408581.png)

![N-(furan-2-ylmethyl)-6-phenylimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2408584.png)

![N-(3-chlorophenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2408585.png)

![(E)-1-benzyl-3-(((3,4-dimethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2408587.png)